molecular formula C19H22N2O2 B11174294 N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11174294
M. Wt: 310.4 g/mol
InChI Key: TZRBHMGBLNOTDH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide is an organic compound with a complex structure, characterized by the presence of an ethylphenyl group and a methylpropanoyl amide group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves the reaction of 4-ethylphenylamine with 3-[(2-methylpropanoyl)amino]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14-8-10-16(11-9-14)20-19(23)15-6-5-7-17(12-15)21-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

TZRBHMGBLNOTDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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